1-Tritetracontanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

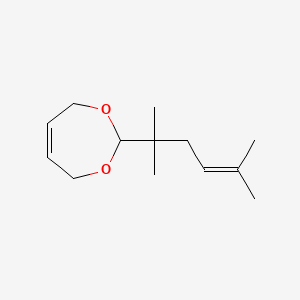

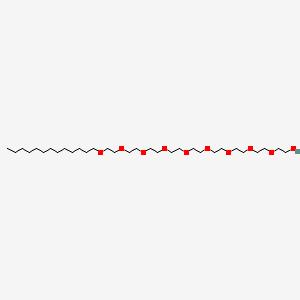

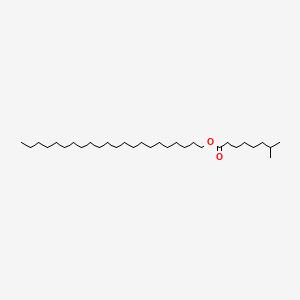

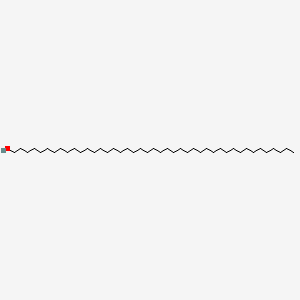

1-Tritetracontanol: is a long-chain fatty alcohol with the molecular formula C43H88O It is a member of the aliphatic alcohol family and is characterized by a straight-chain structure with forty-three carbon atoms and a hydroxyl group at the terminal position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tritetracontanol can be synthesized through several chemical pathways. One common method involves the reduction of the corresponding fatty acid, tetracontanoic acid , using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as plant cuticle waxes. The extraction process includes solvent extraction followed by chromatographic techniques to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Tritetracontanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to the corresponding fatty acid, , using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Esterification: It reacts with carboxylic acids in the presence of acid catalysts (e.g., sulfuric acid) to form esters.

Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Esterification: Carboxylic acids and sulfuric acid under reflux.

Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products Formed:

Oxidation: Tetracontanoic acid.

Esterification: Tetracontyl esters.

Substitution: Tetracontyl halides.

Scientific Research Applications

Chemistry: 1-Tritetracontanol is used as a model compound in studies of long-chain alcohols and their chemical properties. It is also employed in the synthesis of surfactants and lubricants.

Biology: In biological research, this compound is studied for its role in plant physiology, particularly in the formation of cuticle waxes that protect plants from environmental stress.

Medicine: While not widely used in medicine, long-chain alcohols like this compound are investigated for their potential antimicrobial properties and their ability to enhance the delivery of pharmaceutical compounds.

Industry: this compound is used in the production of cosmetics, where it acts as an emollient and thickening agent. It is also utilized in the manufacture of biodegradable plastics and other environmentally friendly materials.

Mechanism of Action

The mechanism of action of 1-tritetracontanol in plants involves its incorporation into cuticle waxes, where it helps to reduce water loss and protect against pathogens. The compound enhances the hydrophobicity of the plant surface, thereby improving the plant’s resistance to environmental stress. In industrial applications, its long hydrophobic chain provides lubricating and surfactant properties.

Comparison with Similar Compounds

1-Triacontanol (C30H62O): A shorter-chain fatty alcohol with thirty carbon atoms, known for its plant growth-promoting properties.

1-Tritriacontanol (C33H68O): Another long-chain fatty alcohol with thirty-three carbon atoms, also found in plant cuticle waxes.

1-Tetratriacontanol (C34H70O): A fatty alcohol with thirty-four carbon atoms, similar in structure and function to 1-tritetracontanol.

Uniqueness: this compound is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. Its higher molecular weight and longer chain length contribute to its effectiveness in forming protective barriers in plants and its utility in industrial applications requiring long-chain alcohols.

Properties

CAS No. |

74109-73-2 |

|---|---|

Molecular Formula |

C43H88O |

Molecular Weight |

621.2 g/mol |

IUPAC Name |

tritetracontan-1-ol |

InChI |

InChI=1S/C43H88O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44/h44H,2-43H2,1H3 |

InChI Key |

RZLXHMJMKLMGGL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.